

Application Notes and Protocols for ICG-Tetrazine Antibody Conjugation

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Compound of Interest

Compound Name: ICG-Tetrazine

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This document provides a detailed protocol for the conjugation of Indocyanine Green (ICG) to an antibody utilizing Tetrazine-TCO bioorthogonal chemistry. This method is particularly relevant for applications in targeted drug delivery, in vivo imaging, and diagnostics.

Introduction

The conjugation of antibodies to near-infrared (NIR) fluorescent dyes like Indocyanine Green (ICG) is a powerful technique for in vivo imaging and targeted therapies. The use of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), offers a highly specific and efficient method for antibody labeling under mild, physiological conditions.^{[1][2]} This reaction is characterized by its exceptionally fast kinetics and the absence of a need for a catalyst, making it ideal for conjugating sensitive biomolecules like antibodies.^{[1][2]}

This protocol outlines a two-step process: first, the modification of a target antibody with a tetrazine moiety, and second, the subsequent "click" reaction with a TCO-functionalized ICG dye. This approach allows for precise control over the labeling process and can be adapted for various antibody subtypes.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the **ICG-Tetrazine** antibody conjugation process. These values are derived from established protocols for similar bioconjugation reactions and should be optimized for specific antibodies and applications.

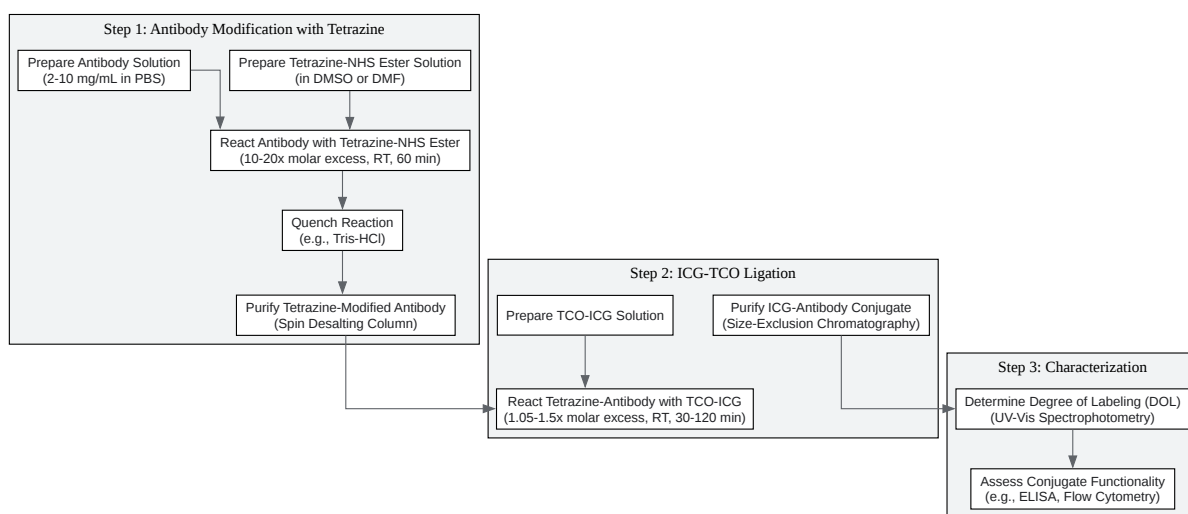
Parameter	Value	Notes
Antibody Concentration	2-10 mg/mL	Optimal for efficient labeling. Lower concentrations can reduce conjugation efficiency. [3]
Reaction Buffer	Phosphate-Buffered Saline (PBS), pH 7.2-7.4	Amine-free buffer is crucial for the initial NHS ester reaction.
Tetrazine-NHS Ester Molar Excess	10-20 fold	Molar excess over the antibody to achieve desired degree of labeling.
TCO-ICG Molar Excess	1.05-1.5 fold	Molar excess over the tetrazine-modified antibody for the click reaction.
Reaction Time (Tetrazine Labeling)	60 minutes	At room temperature.
Reaction Time (TCO-ICG Ligation)	30 minutes - 2 hours	At room temperature or 4°C.
Reaction Temperature	Room Temperature (approx. 25°C)	Mild conditions to preserve antibody integrity.
Purification Method	Size-Exclusion Chromatography (e.g., Sephadex G-25)	To remove excess, unreacted reagents.
Optimal Degree of Labeling (DOL)	2-10	Dependent on the specific antibody and dye properties.

Experimental Protocols

Materials and Reagents

- Target Antibody (in amine-free buffer, e.g., PBS)
- Tetrazine-PEG-NHS Ester (e.g., Methyl-tetrazine-PEG4-NHS ester)
- TCO-PEG-ICG
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate (NaHCO_3), pH 8.3
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Spin Desalting Columns (e.g., Sephadex G-25)
- Spectrophotometer

Experimental Workflow Diagram



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Workflow for **ICG-Tetrazine** Antibody Conjugation.

Step 1: Modification of Antibody with Tetrazine

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer such as PBS at a pH of 7.2-7.4. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a spin

desalting column.

- The recommended antibody concentration is between 2-10 mg/mL for optimal labeling.
- Preparation of Tetrazine-NHS Ester Stock Solution:
 - Immediately before use, dissolve the Tetrazine-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
- Conjugation Reaction:
 - To the antibody solution, add 1 M NaHCO_3 to adjust the pH to approximately 8.3.
 - Add a 10-20 fold molar excess of the dissolved Tetrazine-NHS ester to the antibody solution.
 - Incubate the reaction for 60 minutes at room temperature with gentle mixing.
- Quenching of Reaction (Optional):
 - To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.
- Purification of Tetrazine-Modified Antibody:
 - Remove excess, unreacted Tetrazine-NHS ester using a spin desalting column equilibrated with PBS.

Step 2: Ligation of TCO-ICG to Tetrazine-Modified Antibody

- Ligation Reaction:
 - Add a 1.05 to 1.5 molar excess of TCO-PEG-ICG to the purified tetrazine-modified antibody solution.
 - Incubate the mixture for 30 minutes to 2 hours at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the tetrazine absorbance

peak between 510 and 550 nm.

- Purification of the Final Conjugate:
 - The final ICG-antibody conjugate can be purified from any unreacted TCO-ICG using size-exclusion chromatography.

Step 3: Characterization of the ICG-Antibody Conjugate

- Determination of the Degree of Labeling (DOL):
 - The DOL, which indicates the average number of ICG molecules per antibody, is crucial for characterizing the conjugate.
 - Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of ICG (around 780 nm).
 - The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of ICG at 280 nm. The optimal DOL for most antibodies is typically between 2 and 10.
- Functional Analysis:
 - It is important to verify that the conjugation process has not compromised the antigen-binding affinity of the antibody. This can be assessed using standard immunoassays such as ELISA or flow cytometry.

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